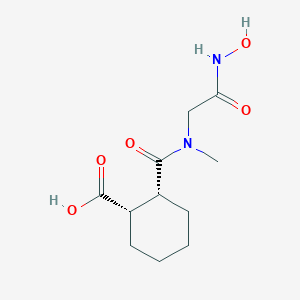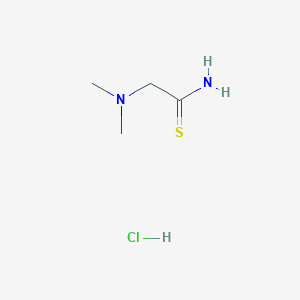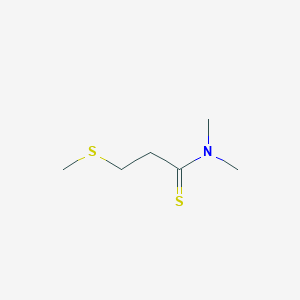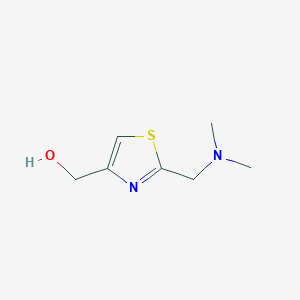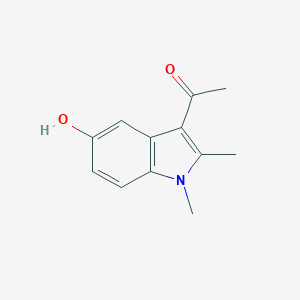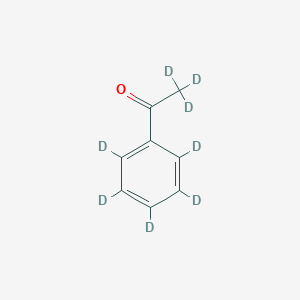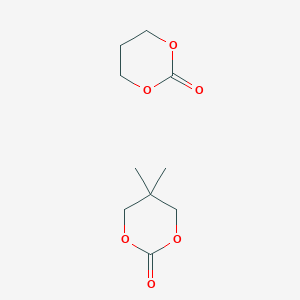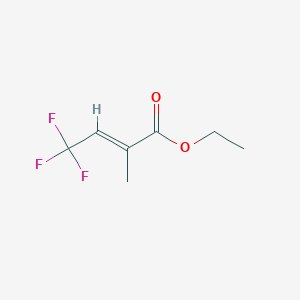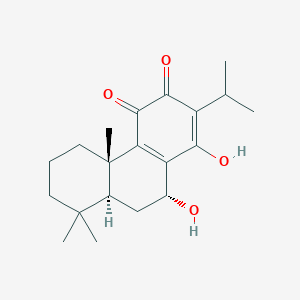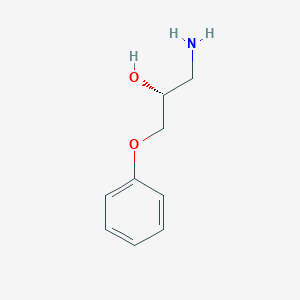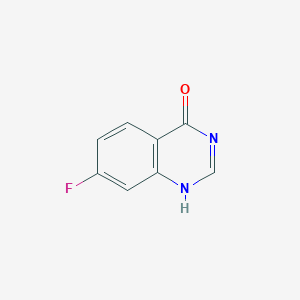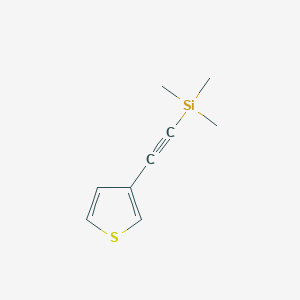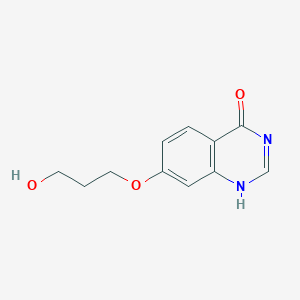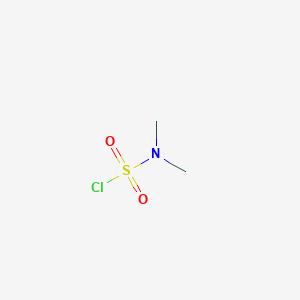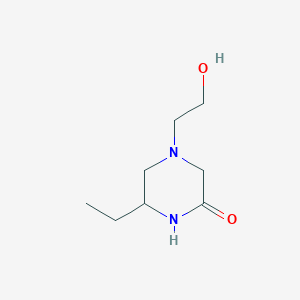
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one (HEPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEPP belongs to the class of piperazine derivatives and has a molecular weight of 174.23 g/mol.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is not fully understood. However, it is believed that 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been reported to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been reported to induce cell cycle arrest in cancer cells, which may contribute to its anticancer activity. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been found to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be easily modified to generate analogs with improved pharmacological properties. However, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one also has some limitations. Its mechanism of action is not fully understood, and its anticancer activity needs to be further validated in vivo.
Direcciones Futuras
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several potential future directions in various fields of scientific research. In the field of medicinal chemistry, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one analogs can be synthesized and evaluated for their anticancer, antifungal, and antibacterial activities. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can also be used as a starting material for the synthesis of other piperazine derivatives with improved pharmacological properties. In the field of materials science, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be used as a building block for the synthesis of functionalized polymers and nanoparticles. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can also be used as a ligand for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage.
Conclusion:
In conclusion, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is simple, and it exhibits promising anticancer, antifungal, and antibacterial activities. However, further studies are required to fully understand its mechanism of action and validate its anticancer activity in vivo. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several advantages for lab experiments, but it also has some limitations. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several potential future directions in various fields of scientific research, and it can be used as a building block for the synthesis of functionalized polymers and nanoparticles.
Métodos De Síntesis
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be synthesized through the reaction of 2-ethylpiperazine with ethylene oxide in the presence of a catalyst. The reaction yields 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one as a white crystalline solid with a melting point of 70-72°C. The purity of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be determined by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is in the field of medicinal chemistry. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been found to possess antifungal and antibacterial activities.
Propiedades
Número CAS |
137066-44-5 |
|---|---|
Nombre del producto |
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one |
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
6-ethyl-4-(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-2-7-5-10(3-4-11)6-8(12)9-7/h7,11H,2-6H2,1H3,(H,9,12) |
Clave InChI |
HOQHGROMGIIINA-UHFFFAOYSA-N |
SMILES |
CCC1CN(CC(=O)N1)CCO |
SMILES canónico |
CCC1CN(CC(=O)N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



